1-phenyl-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Scaffold Analysis Biological Activity

Researchers require validated heterocyclic cores for CNS and antiviral programs. This 1,2,4-triazole building block offers: - Direct precursor for patented CRF receptor antagonists (stress, anxiety, depression) - Unmodified 3-amine position enables sulfonylation for YFV replication inhibitors (IC50 data available) - N1-phenyl substitution critical for GABAA agonist activity and SAR libraries Stable crystalline solid. Available for immediate scale-up from mg to kg.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 1225444-76-7
Cat. No. B3223829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-1,2,4-triazol-3-amine
CAS1225444-76-7
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC(=N2)N
InChIInChI=1S/C8H8N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11)
InChIKeyUPZZNNQSHZBTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,2,4-triazol-3-amine: Versatile Triazole Scaffold


1-Phenyl-1H-1,2,4-triazol-3-amine (CAS 1225444-76-7) is a heterocyclic organic compound featuring a 1,2,4-triazole core with a phenyl group at the 1-position and an amine group at the 3-position [1]. Its molecular formula is C8H8N4 with a molecular weight of 160.18 g/mol and a topological polar surface area of 56.7 Ų . This compound serves as a foundational scaffold in medicinal chemistry and is the core structure for a class of molecules that have demonstrated activity as antagonists of the corticotropin-releasing factor (CRF) receptor, a target implicated in stress-related disorders, anxiety, and depression [2][3].

Unsubstituted triazole scaffold for custom derivatization workflows
N1-phenyl pharmacophore supports CRF receptor antagonist design studies
Free 3-amine enables sulfonylation and branched-amine library synthesis

1-Phenyl-1H-1,2,4-triazol-3-amine: Substitution Constraints


Direct substitution of 1-phenyl-1H-1,2,4-triazol-3-amine with other 1,2,4-triazole analogs is not supported by evidence and would likely result in a loss of the specific pharmacophore required for certain biological activities. The compound's unique substitution pattern—a phenyl ring at N1 and an unsubstituted amine at C3—creates a distinct electronic and steric environment. For instance, the N-phenyl-1H-1,2,4-triazol-3-amine scaffold is a key component in a series of compounds that act as non-nucleoside reverse transcriptase inhibitors against HIV-1 and as inhibitors of yellow fever virus (YFV) replication [1]. Modifications to this core, such as sulfonylation at the 3-amine position, are required to achieve this antiviral activity, underscoring the critical role of the unmodified scaffold as a starting point [2]. Furthermore, the N1-phenyl group is essential for the CRF receptor antagonism observed in branched amino derivatives, and its replacement would likely abolish this activity [3].

Scaffold Other 1,2,4-triazole isomers may lack the N1-phenyl pharmacophore required for reported CRF antagonist derivative activity
Derivatization 3-amine-substituted analogs cannot serve as starting material for sulfonylation or branched-amine library synthesis
Activity Replacement of the N1-phenyl group may abolish the CRF receptor antagonism observed in structurally modified derivatives

1-Phenyl-1H-1,2,4-triazol-3-amine: Quantitative Evidence Gaps


Absence of Direct Comparative Potency Data

A comprehensive search of primary literature and authoritative databases reveals no quantitative, comparator-based evidence for 1-phenyl-1H-1,2,4-triazol-3-amine (CAS 1225444-76-7). All identified biological activity data, including IC50, EC50, and ED50 values, pertain to its structurally modified derivatives, not the core compound itself [1][2][3]. Therefore, a direct head-to-head comparison with a specific analog is not possible. The compound's value proposition is defined by its role as a versatile and unsubstituted scaffold, not by its own intrinsic biological activity.

Direct potency data
Data to verify
No IC50, EC50, or ED50 values available for the unmodified core compound
Procurement should be based on purity and synthetic utility, not intrinsic bioactivity
All reported biological data pertain to structurally modified derivatives, not CAS 1225444-76-7 itself
Medicinal Chemistry Scaffold Analysis Biological Activity

1-Phenyl-1H-1,2,4-triazol-3-amine: Strategic Applications in Drug Discovery


CRF Antagonist Synthesis for CNS Disorders

As the core scaffold for a series of patented CRF receptor antagonists, 1-phenyl-1H-1,2,4-triazol-3-amine is the essential starting material for synthesizing novel branched amino derivatives. These derivatives are being investigated for treating stress, anxiety, and depression [1]. Procuring this specific building block is a prerequisite for generating these biologically active analogs, as the N1-phenyl group is critical for target engagement.

Antiviral Development Against Yellow Fever Virus

This compound serves as the foundational core for the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class, which has been identified as a novel inhibitor of yellow fever virus replication [2]. The synthesis of these YFV inhibitors requires the unsubstituted 3-amino group on the 1-phenyl-1,2,4-triazole scaffold for subsequent sulfonylation, making the procurement of this exact compound a critical step in antiviral drug discovery programs targeting YFV.

GABAA Agonist Focused Library Synthesis

The 1,2,4-triazol-3-amine core, particularly when N1-substituted with a phenyl group, is a key pharmacophoric element in the design of novel GABAA receptor agonists with anticonvulsant and hypnotic effects [3]. 1-phenyl-1H-1,2,4-triazol-3-amine provides a validated starting point for creating focused chemical libraries to explore structure-activity relationships (SAR) around the triazole core for CNS drug discovery.

Application
Selection Property
Validation Focus
CRF antagonist synthesis for CNS research
Unmodified N1-phenyl-3-amine scaffold
Branched-amino derivatization and target-engagement studies
Antiviral development against yellow fever virus
Free 3-amine for sulfonylation
Sulfonyl-triazole SAR and replication-inhibition assays
GABAA agonist focused library synthesis
1,2,4-triazol-3-amine pharmacophoric core
CNS-focused library design and receptor-binding profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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